molecular formula C16H17BrN4O B2570447 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-bromophenyl)methanone CAS No. 2309538-70-1

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-bromophenyl)methanone

Cat. No. B2570447
M. Wt: 361.243
InChI Key: INISGPDBBBKQLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-bromophenyl)methanone is a useful research compound. Its molecular formula is C16H17BrN4O and its molecular weight is 361.243. The purity is usually 95%.
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Scientific Research Applications

HIV Entry Inhibitors

Research on compounds with similar structural motifs, such as CCR5 receptor antagonists, reveals their potential as potent noncompetitive allosteric inhibitors for HIV-1 entry. For instance, studies on related compounds have demonstrated significant antiviral effects against HIV-1 by blocking the CCR5 receptor, a critical target for HIV entry into cells (Watson et al., 2005). This suggests that similar structures could be explored for their HIV inhibitory capabilities, offering a pathway for developing new therapeutic agents against HIV.

Antioxidant Properties

Compounds containing bromophenyl groups have been studied for their antioxidant properties. Research indicates that derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its brominated variants exhibit potent antioxidant activity, suggesting potential applications in addressing oxidative stress-related diseases and conditions (Çetinkaya et al., 2012). This avenue of research highlights the relevance of bromophenyl-containing compounds in developing antioxidant therapies.

Nanoparticle Synthesis

The synthesis and characterization of nanoparticles using hetero-bicyclic compounds showcase another area of application. A study demonstrated the use of a hetero bicyclic compound as a reducing and stabilizing agent in preparing zinc nanoparticles, indicating potential applications in nanotechnology and materials science (Pushpanathan & Kumar, 2014). This suggests that compounds with complex bicyclic structures could be valuable in the synthesis and stabilization of nanoparticles for various applications.

Antibacterial Activity

Research into triazole analogues of piperazine has uncovered significant antibacterial activity against human pathogenic bacteria, pointing to the potential of similar compounds in developing new antibiotics (Nagaraj et al., 2018). This indicates that compounds with triazole groups may be useful in combating bacterial infections, contributing to the search for novel antibacterial agents.

properties

IUPAC Name

(3-bromophenyl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O/c17-12-3-1-2-11(6-12)16(22)21-13-4-5-14(21)8-15(7-13)20-10-18-9-19-20/h1-3,6,9-10,13-15H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INISGPDBBBKQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC(=CC=C3)Br)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-bromophenyl)methanone

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